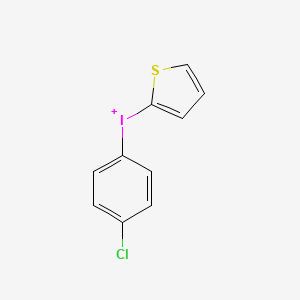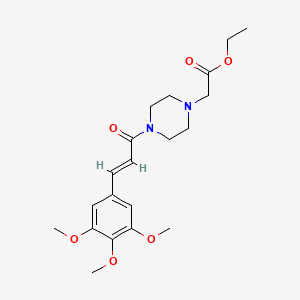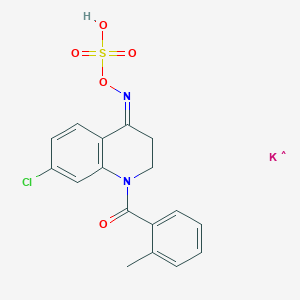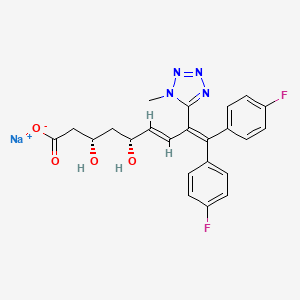
Toquizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toquizine: (chemical formula: C17H20N2O) is a compound classified within the neurological system drugs category . Although it may not be widely recognized, its properties and applications are worth exploring.
Méthodes De Préparation
Synthetic Routes: Toquizine can be synthesized through various routes. While specific details may vary, the general synthetic pathway involves the following steps:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the core structure of this compound.
Functional Group Modifications: Further chemical transformations introduce functional groups (such as amino or hydroxyl groups) to enhance its pharmacological properties.
Industrial Production: Industrial-scale production of this compound typically involves large-scale synthesis using optimized conditions. These methods ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Reactivity: Toquizine undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions modify its functional groups.
Substitution: this compound can participate in substitution reactions, replacing specific atoms or groups.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Various halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis requires further research.
Applications De Recherche Scientifique
Toquizine’s applications extend across scientific disciplines:
Chemistry: It serves as a model compound for studying reactivity and functional group transformations.
Biology: Researchers explore its effects on neuronal function and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including neurological disorders.
Industry: this compound’s unique properties may find use in specialized chemical processes.
Mécanisme D'action
Toquizine’s mechanism involves interactions with specific molecular targets and pathways within the nervous system. Further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While Toquizine may not be as well-known as other compounds, its distinct features set it apart. Unfortunately, I don’t have information on similar compounds at the moment.
Remember that this compound’s full potential awaits further exploration, making it an intriguing subject for scientific investigation .
Propriétés
Formule moléculaire |
C23H29N5O |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-(4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C23H29N5O/c1-5-27-12-16-10-21-19(18-7-6-8-20(27)22(16)18)11-17(13-26(21)4)24-23(29)28-15(3)9-14(2)25-28/h6-9,12,17,19,21H,5,10-11,13H2,1-4H3,(H,24,29) |
Clé InChI |
ZSJNNQSQILSGMP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C2CC3C(CC(CN3C)NC(=O)N4C(=CC(=N4)C)C)C5=C2C1=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)


![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)




![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)
